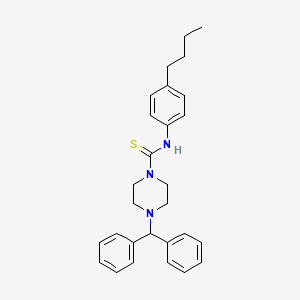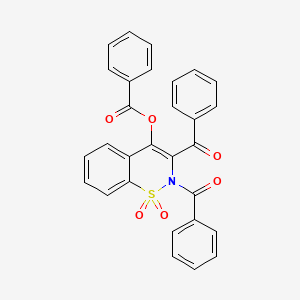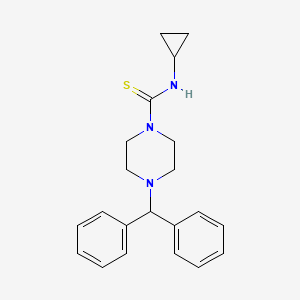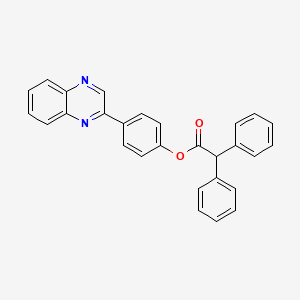![molecular formula C17H21N3O4S2 B10868746 4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B10868746.png)
4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a benzenesulfonamide group, which is known for its biological activity, and a 2,5-dimethoxyphenyl group, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxyaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 4-aminobenzenesulfonamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound inhibits carbonic anhydrase IX, leading to disruption of pH regulation in cancer cells and inducing apoptosis . This inhibition is selective, making it a promising candidate for targeted cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
- **4-({[(2,5-Dimethoxyphenyl)carbamothioyl]amino}methyl)benzenesulfonamide
- **4-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}-N-(2-methyl-2-propanyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide exhibits unique properties due to the presence of the 2,5-dimethoxyphenyl group, which can influence its reactivity and biological activity. Its selective inhibition of carbonic anhydrase IX also sets it apart as a potential therapeutic agent.
Propiedades
Fórmula molecular |
C17H21N3O4S2 |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea |
InChI |
InChI=1S/C17H21N3O4S2/c1-23-13-5-8-16(24-2)15(11-13)20-17(25)19-10-9-12-3-6-14(7-4-12)26(18,21)22/h3-8,11H,9-10H2,1-2H3,(H2,18,21,22)(H2,19,20,25) |
Clave InChI |
MORCOWINDVVLPX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzothiazol-2-yl)-4-methyl-1-(4-methylbenzyl)-5-(morpholin-4-yl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10868666.png)
![10-benzyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868670.png)
![2-(1,3-benzothiazol-2-yl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-(3-methylbenzyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10868676.png)


![3',6'-Dihydroxy-2-[(2-hydroxy-5-nitrobenzylidene)amino]spiro[isoindole-1,9'-xanthen]-3(2H)-one](/img/structure/B10868698.png)


![2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B10868713.png)
![N-[(E)-1H-indol-3-ylmethylidene]-4-methylpiperazin-1-amine](/img/structure/B10868714.png)
![2-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B10868725.png)
![2-[1-(propylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10868734.png)

![Methyl [4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)phenyl]acetate](/img/structure/B10868743.png)
